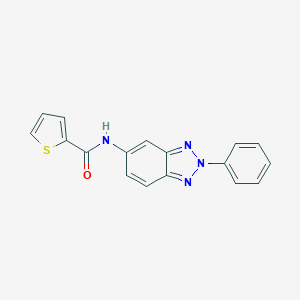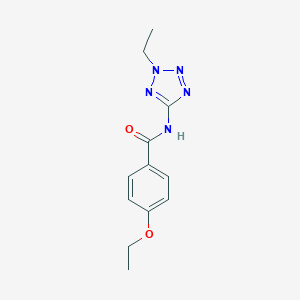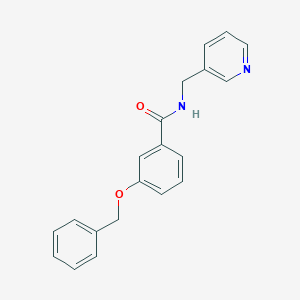
4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide, also known as MNPS, is a chemical compound that has been widely used in scientific research. This compound is a sulfonamide derivative and has been found to have various biochemical and physiological effects.
Mechanism of Action
4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for various physiological processes. By inhibiting carbonic anhydrase, this compound disrupts the acid-base balance of the cell, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by targeting carbonic anhydrase IX. This compound has also been found to affect the acid-base balance of the cell, leading to changes in respiration and ion transport. Additionally, this compound has been shown to have anti-inflammatory effects and has been used to study the role of carbonic anhydrase in inflammation.
Advantages and Limitations for Lab Experiments
4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide has several advantages as a tool for scientific research. It is a highly specific inhibitor of carbonic anhydrase IX and has been found to be effective in inhibiting the growth of cancer cells. Additionally, this compound has been found to have anti-inflammatory effects, making it useful for studying the role of inflammation in various biological processes. However, this compound has some limitations as well. It is a sulfonamide derivative, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications.
Future Directions
For 4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide include the development of analogs and the exploration of its potential applications in other biological processes.
Synthesis Methods
The synthesis of 4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide involves the reaction between 5-methyl-2-nitroaniline and 4-methylbenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide has been widely used in scientific research as a tool to study various biological processes. It has been found to be an effective inhibitor of carbonic anhydrase IX, which is a protein that is overexpressed in various types of cancer. This compound has also been used to study the role of carbonic anhydrase in various physiological processes such as acid-base balance, respiration, and ion transport.
properties
Molecular Formula |
C14H14N2O4S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14N2O4S/c1-10-3-6-12(7-4-10)21(19,20)15-13-9-11(2)5-8-14(13)16(17)18/h3-9,15H,1-2H3 |
InChI Key |
UXGMMQXTYNJRBG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B239739.png)

![2-(4-chloro-2-methylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B239742.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B239744.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239746.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B239747.png)

![2-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B239752.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239756.png)
![N-{4-[(3-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B239758.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B239762.png)
![N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B239764.png)
![4-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B239765.png)